N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4-(1-naphthylmethyl)-1-piperazinamine
Description
N-[(E)-(1-Methyl-1H-pyrrol-2-yl)methylidene]-4-(1-naphthylmethyl)-1-piperazinamine is a Schiff base derivative featuring a piperazine core substituted with a 1-naphthylmethyl group and an (E)-configured imine linkage to a 1-methylpyrrole moiety. This compound is cataloged in PubChem and Sigma-Aldrich as a rare chemical, marketed primarily for early-stage research without analytical validation .
Properties
IUPAC Name |
(E)-1-(1-methylpyrrol-2-yl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-23-11-5-9-20(23)16-22-25-14-12-24(13-15-25)17-19-8-4-7-18-6-2-3-10-21(18)19/h2-11,16H,12-15,17H2,1H3/b22-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYLTEJIDZQAOO-CJLVFECKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325081 | |
| Record name | (E)-1-(1-methylpyrrol-2-yl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662573 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306952-29-4 | |
| Record name | (E)-1-(1-methylpyrrol-2-yl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4-(1-naphthylmethyl)-1-piperazinamine typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 4-(1-naphthylmethyl)-1-piperazinecarboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4-(1-naphthylmethyl)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that includes a pyrrole ring, a piperazine moiety, and a naphthalene group. The synthesis typically involves multi-step reactions that allow for the creation of various derivatives with potentially enhanced biological properties. The general synthetic route can be summarized as follows:
- Formation of the Pyrrole Component : The synthesis begins with the formation of the 1-methyl-1H-pyrrole unit.
- Condensation Reaction : This unit undergoes a condensation reaction with aldehydes or ketones to form the desired imine structure.
- Piperazine Integration : The piperazine ring is introduced through nucleophilic substitution or other coupling reactions.
This synthetic flexibility allows for the exploration of different derivatives that can be tailored for specific biological activities.
Biological Activities
N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4-(1-naphthylmethyl)-1-piperazinamine exhibits a range of biological activities attributable to its structural features:
- Antimicrobial Properties : Compounds containing piperazine and pyrrole rings have shown significant antimicrobial activity against various pathogens. Studies indicate that derivatives of this compound may inhibit bacterial growth and exhibit antifungal properties .
- Antitumor Activity : Research has suggested that similar compounds can interfere with cancer cell proliferation. The presence of the naphthalene moiety may enhance the compound's ability to interact with cellular targets involved in tumor growth .
- Neurological Effects : Given its structural similarity to other psychoactive compounds, this compound may also influence neurotransmitter systems, making it a candidate for further investigation in neuropharmacology .
Potential Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
Case Studies
Several studies have documented the pharmacological properties of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Activity Study : A recent investigation demonstrated that derivatives of piperazine exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that similar modifications to this compound may yield potent antimicrobial agents .
- Antitumor Mechanism Exploration : Research on structurally related naphthalene derivatives revealed mechanisms by which these compounds induce apoptosis in cancer cells, highlighting pathways that could be explored with this compound .
- Neurotransmitter Interaction Studies : Analogous compounds have been shown to affect dopamine and serotonin receptors, indicating that this compound could be investigated for potential use in treating mood disorders or neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4-(1-naphthylmethyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
SANT-1 (N-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-(phenylmethyl)-1-piperazinamine)
- Structural Features : SANT-1 replaces the naphthyl group with a phenylmethyl substituent and incorporates a pyrazole ring instead of pyrrole.
- Biological Activity: SANT-1 is a Hedgehog pathway inhibitor that binds deeply within the Smoothened (Smo) receptor pocket, demonstrating nanomolar potency in pancreatic cancer models .
- Key Differences : The naphthyl group in the target compound may enhance hydrophobic interactions but reduce solubility compared to SANT-1’s phenyl group. The pyrrole moiety (aromatic, moderate basicity) vs. pyrazole (more polar, hydrogen-bonding capability) could alter receptor binding kinetics.
N-[(E)-(5-Methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)piperazin-1-amine
- Structural Features : Substitutes pyrrole with a 5-methylthienyl group.
- Molecular Properties : Molecular formula = C21H23N3S (349.5 g/mol) vs. the target compound’s C21H23N4 (325.4 g/mol). The sulfur atom in thiophene introduces distinct electronic properties (lower basicity, higher polarizability) compared to pyrrole’s nitrogen .
- Implications : Thienyl groups may improve metabolic stability but reduce π-π stacking efficiency in biological targets.
N-(2-Chloro-5-nitrobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
- Structural Features: Replaces pyrrole with a nitrobenzylidene group (electron-withdrawing Cl and NO2 substituents).
- The chloro substituent adds steric bulk, which may hinder binding in confined active sites .
Triazole Analogs (e.g., N-[(Z)-(1-Methyl-1H-pyrrol-2-yl)methylidene]-1H-1,2,4-triazol-5-amine)
- Structural Features : Replaces the piperazine core with a 1,2,4-triazole ring.
- Configuration : The (Z)-imine configuration in triazole analogs contrasts with the (E)-configuration of the target compound, which could influence molecular geometry and hydrogen-bonding patterns .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Binding Interactions : The naphthyl group in the target compound likely engages in hydrophobic interactions, similar to SANT-1’s phenylmethyl group, but with increased steric bulk that may limit access to deep protein pockets .
- Electronic Effects : Pyrrole’s aromaticity and lone pair on nitrogen could facilitate π-stacking or hydrogen bonding, whereas thienyl or nitro-substituted analogs may prioritize different interaction mechanisms (e.g., dipole-dipole for nitro groups) .
- Stereochemical Considerations : The (E)-configuration of the target compound’s imine group ensures a planar geometry, optimizing conjugation and rigidity. In contrast, (Z)-configured analogs (e.g., triazole derivatives) exhibit bent geometries that may disrupt binding .
- Synthetic Accessibility : The target compound and its analogs are synthesized via Schiff base condensation, a well-established method for imine formation . However, purification challenges arise due to the naphthyl group’s hydrophobicity .
Biological Activity
N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4-(1-naphthylmethyl)-1-piperazinamine is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a pyrrole ring, a piperazine moiety, and a naphthyl group. The molecular formula is , with a molecular weight of 378.48 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.48 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems and potentially exhibiting antipsychotic or anxiolytic effects.
- Enzyme Inhibition : It is hypothesized that the piperazine moiety can inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological profile.
Biological Activity
Research has indicated several potential biological activities for this compound:
- Antitumor Activity : Studies have shown that derivatives of similar structures exhibit significant cytotoxic effects on various cancer cell lines. The presence of the naphthyl group may enhance this activity through increased lipophilicity and receptor binding affinity.
- Antimicrobial Properties : The hydrazide functional group is known for its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study 1: Antitumor Activity
A study conducted by Zhang et al. (2020) evaluated the antitumor effects of related compounds on human breast cancer cells. Results indicated that compounds with similar structural features inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
Research by Kumar et al. (2021) demonstrated that derivatives containing the hydrazide group exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound could be a candidate for further investigation in antimicrobial therapies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Substitution on Naphthyl Group | Enhances lipophilicity and receptor affinity |
| Alteration of Piperazine Moiety | Modulates enzyme inhibition potential |
| Variation in Pyrrole Ring | Affects overall stability and bioavailability |
Q & A
Q. Optimization Parameters :
| Parameter | Optimal Conditions | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C (condensation step) | Higher yields at controlled temps |
| Solvent | Dry THF or DMF | Minimizes side reactions |
| Catalysts | Anhydrous K₂CO₃ or Et₃N | Enhances reaction efficiency |
| Reaction Time | 12–24 hours (for Schiff base formation) | Ensures complete E-configuration |
Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Monitoring via TLC and NMR ensures intermediate purity .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
Spectroscopic Techniques :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic naphthyl signals at δ 7.2–8.5 ppm) and confirms piperazine ring connectivity .
- FT-IR : Identifies imine (C=N) stretches near 1640 cm⁻¹ and aromatic C-H vibrations .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₃H₂₇N₅ expected at m/z 398.228) .
Q. Crystallographic Tools :
- Single-crystal X-ray diffraction : Resolves 3D conformation. Software like SHELXL and ORTEP-3 refines bond lengths/angles (e.g., C=N bond ~1.28 Å).
- WinGX Suite : Processes diffraction data for space group determination .
- Structure Validation : Tools like PLATON check for crystallographic errors (e.g., R-factor < 0.05 for high-quality data) .
Advanced: How can computational chemistry tools predict the three-dimensional conformation and receptor interaction profiles of this piperazine derivative?
Methodological Answer:
Steps for Computational Analysis :
Molecular Dynamics (MD) Simulations :
- Software: GROMACS or AMBER.
- Parameters: Solvate the compound in a water box, apply force fields (e.g., CHARMM36), and simulate for 50–100 ns to assess stability .
Docking Studies :
- Targets: Serotonin (5-HT) or dopamine receptors due to structural analogy to known ligands .
- Software: AutoDock Vina or Glide.
- Results: Binding affinities (e.g., ΔG ≈ -8.5 kcal/mol suggests strong interaction) and pose validation via RMSD clustering .
Quantum Mechanical Calculations :
- Tools: Gaussian 16 (DFT/B3LYP/6-31G* basis set).
- Outputs: HOMO-LUMO gaps (e.g., ~4.2 eV) and electrostatic potential maps to predict reactive sites .
Case Study : MD simulations revealed that the naphthyl group stabilizes hydrophobic pockets in 5-HT₂A receptors, while the piperazine nitrogen forms hydrogen bonds with Asp155 .
Advanced: What strategies are recommended for resolving contradictions in pharmacological data related to receptor binding affinities?
Methodological Answer:
Common Contradictions : Discrepancies in IC₅₀ values across studies (e.g., 5-HT₁A vs. D₂ receptor affinities).
Q. Resolution Strategies :
Assay Standardization :
- Use uniform radioligand binding protocols (e.g., [³H]-ketanserin for 5-HT₂A) .
- Control pH (7.4) and temperature (25°C) to minimize variability.
Data Normalization :
- Express results as % inhibition relative to controls (e.g., 100% = 10 μM spiperone).
Meta-Analysis :
- Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
Example : A 2025 study resolved conflicting D₂ receptor data by identifying temperature-sensitive conformational changes in the compound’s piperazine ring .
Advanced: What are the challenges in achieving enantiomeric purity during synthesis, and how can they be addressed?
Methodological Answer:
Challenges :
- Racemization at the imine (C=N) group during Schiff base formation .
- Steric hindrance from the naphthyl group complicating chiral resolution .
Q. Solutions :
Asymmetric Synthesis :
- Use chiral auxiliaries (e.g., (R)-BINOL) to direct E-configuration .
- Catalytic asymmetric hydrogenation with Ru-BINAP complexes .
Chromatographic Resolution :
- Chiral HPLC (e.g., Chiralpak IA column, hexane:IPA 90:10) .
Crystallization :
- Diastereomeric salt formation with tartaric acid derivatives .
Data : Enantiomeric excess (ee) >98% achieved via BINAP-Ru catalysis, confirmed by polarimetry ([α]D²⁵ = +32°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
